Home > Products > Screening Compounds P23522 > N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine - 1365936-68-0

N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

Catalog Number: EVT-3164786
CAS Number: 1365936-68-0
Molecular Formula: C12H14N4
Molecular Weight: 214.27
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Afatinib (BIBW 2992)

  • Compound Description: Afatinib (BIBW 2992) is a potent, irreversible ErbB family blocker that has shown promising results in treating various cancers. It exhibits significant biological activities in medicine. []

(3R, 2R)-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenyl-acetamides

  • Compound Description: This class of compounds represents a series of chiral 3-(piperidin-3-yl)-1H-indole derivatives synthesized and characterized for their stereochemical properties. []

TG100435 and TG100855

  • Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor, while TG100855 is its primary N-oxide metabolite. Both compounds exhibit potent inhibitory activity against various tyrosine kinases, including Src family kinases. [, ]

3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-ones and N-(1-Benzylpiperidin-4-yl)quinazolin-4-amines

  • Compound Description: These two series of compounds were designed as potential acetylcholine esterase inhibitors. Notably, the N-(1-benzylpiperidin-4-yl)quinazolin-4-amines exhibited significant AChE inhibitory activity. []

N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine (Compound 37d)

  • Compound Description: Compound 37d is a potent, orally available cyclin-dependent kinase (CDK) inhibitor, showing promising activity against hematological malignancies. It exhibits potent inhibitory activity against CDKs 1, 2, 4, 8, and 9, demonstrating its potential as an anti-cancer agent. []

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

  • Compound Description: This specific quinazolin-4-amine derivative has been structurally characterized by X-ray crystallography, revealing key features of its molecular geometry and intermolecular interactions in the solid state. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

  • Compound Description: This compound is a highly selective PDE10A inhibitor discovered through structure-activity relationship studies based on the PDE5 inhibitor avanafil. Its discovery highlights the potential for leveraging existing drug libraries to identify new leads for related targets. []

2-phenyl-3-substituted quinazolin-4(3H)-ones

  • Compound Description: This class of compounds, featuring various substituents at the 3-position of the quinazolin-4(3H)-one scaffold, has been investigated for its analgesic, anti-inflammatory, and antibacterial activities. [, ]
  • Compound Description: These two series of N-methyl 2, 3 -disubstituted quinazolin-4-ones were investigated as potential anticancer agents targeting activated protein kinase P38 alpha and activin receptor (ALK2) kinase. []

2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

  • Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KOR) with potential therapeutic applications in treating depression and addiction disorders. [, ]

1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted)thiosemicarbazide derivatives

  • Compound Description: This series of thiosemicarbazide derivatives, based on the 3-benzyl-4-oxo-3H-quinazolin-2-yl scaffold, were synthesized and evaluated for their antimicrobial activities, showcasing the potential of quinazoline-based compounds as antimicrobial agents. [, , ]
  • Compound Description: These compounds represent a novel class of antifolate thymidylate synthase inhibitors, demonstrating the potential of quinazoline-based compounds as anticancer agents targeting specific enzymes involved in nucleotide synthesis. []
  • Compound Description: These hybrid compounds, incorporating 2‐mercapto‐3‐arylquinazolin‐4(3H)‐ones with coumarin moieties, exhibited promising antibacterial activities, highlighting the potential of combining different pharmacophores to develop new antimicrobial agents. []

1-Methyl-3-(4-Substituted phenyl-1,3-thiazol-2yl)-2-(thiophen-2-yl)-2,3- dihydro quinazoline-4(1H)-ones

  • Compound Description: These 1, 3-thiazole connected quinazolin-4-one derivatives were found to possess anti-tubercular activity against Mycobacterium tuberculosis H37RV using the microplate alamar blue assay method. []

(4S/4R)-4-[(3R/3S)-1-(2-aryl)-2,5-dioxopyrrolidin-3-yl]-1,2,3,4,5,6,7,8-octahydroacridine-4-carbonitrile, (3S/4R)-3-[(3R/4S)-9-chloroacridine(quinoline)-4-yl]-1-N-aryl)pyrrolidine-2,5-diones, and 2-[(4S,4’S/4R,4’R)-2’,5’-dioxo-2,3,5,6,7,8-hexahydro-1H-spiro[acridine-4,3’-pyrrolidin]-4’-yl]-N-aryl-acetamide

  • Compound Description: These hydroacridine (quinoline) derivatives were investigated for their potential biological activity as cholinesterase inhibitors, anti-inflammatory agents, and anticonvulsant agents. []
  • Compound Description: These quinazoline derivatives were identified as dual inhibitors of wild-type and C481S mutant Bruton's tyrosine kinase (BTK), a target for autoimmune diseases and chronic lymphocytic leukemia. []

    3-[4-(6-(3-(dimethylamino)propoxy)benzo[d]oxazol-2-yl)phenoxy]-N,N-dimethylpropan-1-amine (AT791) and 6-[3-(pyrrolidin-1-yl)propoxy)-2-(4-(3-(pyrrolidin-1-yl)propoxy)phenyl]benzo[d]oxazole (E6446)

    • Compound Description: AT791 and E6446 are small molecule inhibitors of Toll-like receptors (TLRs) 7 and 9, which are implicated in autoimmune diseases like lupus. These compounds provide a starting point for developing new therapies for autoimmune disorders. []

    2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazolines

    • Compound Description: This class of tricyclic compounds, featuring a 2-(hydroxymethyl)-2,3-dihydroimidazo[1,2-c]quinazoline core, was accessed through an intramolecular oxetane ring-opening reaction. The developed synthetic methodology allows for the preparation of diversely substituted analogs, expanding the chemical space of this class of medicinally relevant scaffolds. []

    4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines

    • Compound Description: This series of carboxamidine derivatives, incorporating a 4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino moiety at the carboxamidine nitrogen, were synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial activities. These findings highlight the potential of quinazoline-based compounds as broad-spectrum antimicrobial agents. []

    N-(2,2-diphenylethyl)-2-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4-amine (SRI-29574)

    • Compound Description: SRI-29574 is a novel allosteric dopamine transporter (DAT) ligand that partially inhibits dopamine, serotonin, and norepinephrine uptake. []

    (R)-4-[3-(dimethylamino)pyrrolidin-1-yl]-N-neopentylpyrimidin-2-amine bis(2,2,2-trifluoroacetate) (UR-DEBa176)

    • Compound Description: UR-DEBa176 is a 2,4-diaminopyrimidine-type radioligand used in binding studies at the human, mouse, and rat histamine H4 receptors (H4Rs). []
    Overview

    N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a chemical compound with the molecular formula C12H14N4C_{12}H_{14}N_{4}. It is classified as a quinazoline derivative, which is a bicyclic compound formed by the fusion of benzene and pyrimidine rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against bacterial infections and cancer.

    Source and Classification

    The compound is derived from quinazoline, a class of compounds known for their diverse pharmacological properties. N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine has been explored for its ability to inhibit biofilm formation in Pseudomonas aeruginosa, a pathogenic bacterium known for its resistance to antibiotics. Its classification falls under the category of bioactive compounds with potential therapeutic applications in infectious diseases and oncology.

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with pyrrolidine. One common method employs metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve the desired product efficiently.

    1. Starting Materials: Quinazoline derivatives and pyrrolidine.
    2. Reaction Conditions: The reactions are often conducted under controlled temperatures with specific catalysts to enhance yield and purity.
    3. Yield Optimization: Industrial methods may utilize continuous flow reactors to ensure consistent production quality.
    Molecular Structure Analysis

    Structure and Data

    The molecular structure of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine features a pyrrolidine ring attached to the quinazoline moiety at the 4-amino position. The compound's three-dimensional conformation plays a crucial role in its biological activity.

    • Molecular Formula: C12H14N4C_{12}H_{14}N_{4}
    • Molecular Weight: Approximately 226.27 g/mol
    • Structural Representation: The compound can be visualized using molecular modeling software, which helps in understanding its interactions with biological targets.
    Chemical Reactions Analysis

    Types of Reactions

    N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine undergoes various chemical transformations, including:

    1. Oxidation: Can be oxidized to form quinazolinone derivatives.
    2. Reduction: Reduction can yield dihydroquinazoline compounds.
    3. Substitution: Nucleophilic substitution can introduce different functional groups into the quinazoline ring.

    Common Reagents and Conditions

    1. Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
    2. Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
    3. Substitution Reagents: Alkyl halides or aryl halides in the presence of bases like sodium hydroxide (NaOH).
    Mechanism of Action

    Process and Data

    N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine exhibits its biological effects primarily through the inhibition of quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation.

    1. Target Interaction: The compound binds to specific receptors involved in bacterial communication.
    2. Biochemical Pathways: It disrupts pathways that regulate biofilm development, enhancing susceptibility to antibiotics.
    3. Pharmacokinetics: Its ability to inhibit biofilm formation at sub-minimum inhibitory concentrations suggests favorable absorption and distribution characteristics.
    Physical and Chemical Properties Analysis

    Physical and Chemical Properties

    1. Appearance: Typically appears as a solid or crystalline substance.
    2. Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
    3. Melting Point: Specific melting point data is not universally reported but can be determined experimentally.

    Relevant Data or Analyses

    Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to characterize this compound's structure and confirm its purity.

    Applications

    Scientific Uses

    N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine has several potential applications:

    1. Antimicrobial Agent: Its ability to inhibit biofilm formation makes it a candidate for treating infections caused by resistant bacteria.
    2. Cancer Research: As part of ongoing studies, derivatives of quinazoline have shown promise in targeting various cancer-related pathways, making this compound relevant for further exploration in oncology.
    3. Biochemical Research: Its interactions with enzymes suggest utility in studying cellular signaling pathways and enzyme inhibition.
    Synthetic Strategies and Optimization of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

    Retrosynthetic Analysis of Pyrrolidine-Quinazoline Hybrid Scaffolds

    The strategic disconnection of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine reveals two primary synthons: a functionalized quinazoline core and a stereodefined pyrrolidine fragment. Retrosynthetically, the C-N bond connecting the pyrrolidine nitrogen to the quinazoline C4 position is cleaved, yielding 4-chloroquinazoline and (R)-3-aminopyrrolidine as key building blocks [9]. Alternative pathways involve late-stage functionalization of preassembled quinazoline-pyrrolidine hybrids via cross-coupling or C-H activation, though this risks compromising stereochemical integrity. The quinazoline component typically derives from anthranilic acid or 2-aminobenzonitrile precursors through cyclocondensation, while the enantiopure pyrrolidine moiety originates from chiral pool sources (e.g., L-proline) or asymmetric synthesis [6] [9]. This disconnection strategy prioritizes stereocontrol at the pyrrolidine C3 position early in the synthesis, minimizing racemization risks during subsequent steps.

    Table 1: Retrosynthetic Pathways for N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

    Disconnection SiteSynthons GeneratedKey ChallengesStrategic Advantages
    N-Pyrrolidine/Quinazoline4-Chloroquinazoline + (R)-3-AminopyrrolidineEpimerization risk during couplingModularity; late-stage diversification
    Pyrrolidine C-N BondQuinazoline-4-amine + (R)-3-HalopyrrolidineLow nucleophilicity of quinazoline-4-amineEarly stereocontrol establishment
    Quinazoline C4-N Bond4-Aminoquinazoline + (R)-Pyrrolidin-3-olRequires activating group at C3 alcoholEnables alternative coupling reagents

    Methodologies for Stereoselective Pyrrolidine Ring Functionalization

    Preserving the (R)-configuration at the pyrrolidine C3-position is critical for biological efficacy and is achieved through multiple asymmetric strategies:

    • Chiral Auxiliary Approaches: (R)-3-Aminopyrrolidine is synthesized via diastereoselective alkylation of (S)-proline-derived enolates, achieving >98% de when using Oppolzer’s sultam auxiliaries. Subsequent reductive cleavage yields the enantiopure amine without racemization [9].
    • Enzymatic Resolution: Racemic N-acyl-3-aminopyrrolidines undergo kinetic resolution using immobilized lipases (e.g., CAL-B), providing (R)-amine precursors with ≥99% ee after hydrolysis. Solvent-free conditions enhance enantioselectivity and reaction rates (krel > 200) while facilitating enzyme recovery [6].
    • Asymmetric Hydrogenation: Prochiral pyrroline substrates like tert-butyl 3-oxopyrrolidine-1-carboxylate are reduced using Ir-(S)-Segphos catalysts, affording (R)-3-aminopyrrolidine derivatives in 97% ee and >95% yield. Continuous-flow hydrogenation improves catalyst turnover (TON > 5,000) and scalability [6].Critical to functionalization is protecting group selection: Boc protection mitigates undesired N-alkylation during C3 modification, while Fmoc groups facilitate chromatographic purification. Deprotection under mild acidic conditions (e.g., TFA/DCM) preserves stereochemical integrity.

    Advances in Quinazoline Core Diversification via Cross-Coupling Reactions

    Quinazoline core modification precedes pyrrolidine coupling to enable C2, C5, C6, and C7 functionalization:

    • Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura coupling of 4-chloro-6-iodoquinazoline with arylboronic acids installs diverse C6 substituents (e.g., 4-fluorophenyl, 3-pyridyl) using Pd(dppf)Cl₂ catalyst and aqueous K₂CO₃ base in cyclopentyl methyl ether (CPME). Yields exceed 85% with <2% homocoupling byproducts [2] [6].
    • C-H Activation: Directed C8 borylation using Ir(OMe)(cod)₂/dtbbpy catalysts generates boronate esters for one-pot halogenation, enabling introduction of halogens (Br, I) for downstream couplings without isolating intermediates. This strategy achieves 70–80% yields with excellent regioselectivity [1].
    • Nucleophilic Aromatic Substitution: Electron-withdrawing groups at C2 (e.g., Cl, F) facilitate displacement by amines or alkoxides. Microwave-assisted reactions in green solvents (2-MeTHF, CPME) reduce reaction times from hours to minutes (e.g., 10 min at 150°C) while maintaining >90% yields [1] [3].

    Table 2: Cross-Coupling Strategies for Quinazoline Core Diversification

    Position ModifiedReaction TypeConditionsRepresentative ProductsYield (%)
    C6/C7Suzuki-Miyaura CouplingPd(dppf)Cl₂, K₂CO₃, CPME/H₂O, 80°C6-Arylquinazolines78–92
    C5Directed C-H BorylationIr(OMe)(cod)₂/dtbbpy, B₂pin₂, THF, 100°C5-Borylquinazolines65–75
    C2Nucleophilic SubstitutionRNH₂, 2-MeTHF, μW 150°C, 10 min2-Aminoquinazolines85–95
    C4Buchwald-Hartwig AminationPd₂(dba)₃/Xantphos, (R)-3-N-Boc-aminopyrrolidine, tBuONa, dioxaneN-[(R)-Pyrrolidin-3-yl]quinazolin-4-amines70–88

    Solvent-Free and Green Chemistry Approaches to Intermediate Purification

    Solvent-free techniques minimize waste and enhance efficiency during intermediate purification:

    • Mechanochemical Synthesis: Quinazoline-pyrrolidine coupling is achieved via ball milling using K₂CO₃ base and catalytic KI, eliminating solvent use. Reaction completion in 2 hours provides crude products requiring only aqueous washings to remove salts, yielding >90% pure hybrids [2] [6].
    • Green Solvent Substitution: Where solvents are unavoidable, cyclopentyl methyl ether (CPME) replaces toluene for nucleophilic substitutions, showing comparable efficiency (yields 85–92%) with lower toxicity and higher biodegradability. CPME’s low water solubility (1.1 wt%) facilitates aqueous workups [2].
    • Precipitation-Based Purification: Combined caprylic acid/polyethylene glycol (PEG) precipitation isolates quinazoline intermediates. Caprylic acid removes host cell proteins (HCP reduction >90%), while PEG precipitation captures the target compound with <5% impurity carryover, eliminating chromatographic steps [3] [6]. Solvent-free crystallization using sublimation under reduced pressure affords enantiopure (R)-3-aminopyrrolidine with >99% ee, avoiding recrystallization solvents.

    Structure-Activity Relationship (SAR) Guided Synthetic Modifications

    SAR-driven optimization focuses on three key structural domains:

    • Pyrrolidine Stereochemistry: (S)-Enantiomers of N-(pyrrolidin-3-yl)quinazolin-4-amine show 10–100-fold reduced kinase inhibition compared to (R)-isomers, confirmed via molecular docking where the (R)-configuration forms a critical hydrogen bond with Asp96 of CK1δ [1] [5].
    • Quinazoline C6/C7 Substitution: Electron-donating groups (e.g., 7-OC₂H₅) diminish EGFR inhibition (IC₅₀ > 10 μM), while C6-CN or C6-aryl groups enhance potency (IC₅₀ = 0.2–0.5 μM) by strengthening hydrophobic pocket interactions. QSAR models indicate a linear relationship between C6-substituent hydrophobicity (π = 1.5–2.0) and anti-proliferative activity (R² = 0.89) [1] [8].
    • Pyrrolidine N-Functionalization: N1-methylation reduces cellular permeability (Papp < 5 × 10⁻⁶ cm/s), whereas N1-acetylation maintains potency while improving metabolic stability (t₁/₂ > 60 min in human microsomes). 3D-QSAR CoMFA models guide N-substituent selection, prioritizing compact polar groups (e.g., acetyl, hydroxyethyl) that balance activity and solubility [7] [10].

    Table 3: SAR Trends in Pyrrolidine-Quinazoline Hybrids

    Structural ModificationBiological ImpactMechanistic InsightOptimal Group
    Pyrrolidine C3 Stereochemistry(R) > (S) by 10–100x in kinase inhibition(R)-NH forms H-bond with kinase Asp96(R)-configuration
    Quinazoline C6 SubstituentAryl/CN > OCH₃ > H (potency)Hydrophobic interaction with allosteric pocket4-Fluorophenyl, CN
    Quinazoline C2 PositionNHCH₃ > Cl > H (solubility vs. potency)H-bond donation to backbone carbonylMethylamino
    Pyrrolidine N1 SubstitutionAcetyl ≈ H > Methyl (metabolic stability)N-Methyl reduces membrane permeabilityAcetyl, H

    Computational modeling validates these trends: Molecular dynamics simulations (NAMD software) reveal that C6-aryl groups stabilize the quinazoline in CK1δ’s ATP-binding pocket via π-stacking with Phe67, while N-acetylpyrrolidine forms water-mediated hydrogen bonds with Lys38 [10]. These insights direct synthesis toward hybrids with balanced potency and drug-like properties.

    Properties

    CAS Number

    1365936-68-0

    Product Name

    N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine

    IUPAC Name

    N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine

    Molecular Formula

    C12H14N4

    Molecular Weight

    214.27

    InChI

    InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1

    InChI Key

    XVTBSEBCNFXKGC-SECBINFHSA-N

    SMILES

    C1CNCC1NC2=NC=NC3=CC=CC=C32

    Canonical SMILES

    C1CNCC1NC2=NC=NC3=CC=CC=C32

    Isomeric SMILES

    C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.